molecular formula C7H10O2 B3056506 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE CAS No. 71948-69-1

2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE

Cat. No.: B3056506
CAS No.: 71948-69-1
M. Wt: 126.15 g/mol
InChI Key: LGKAIVGCHXBWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-yn-1-yl)-1,3-dioxolane is a valuable bifunctional compound for research and development, characterized by its 1,3-dioxolane ring and terminal alkyne group. The 1,3-dioxolane moiety is widely recognized as a protected carbonyl equivalent, commonly used to mask aldehydes and ketones during synthetic sequences . This protecting group is stable to a wide range of conditions, including bases and nucleophiles, but can be readily removed with aqueous acid . The terminal alkyne group serves as a versatile handle for further synthetic elaboration, most notably in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a cornerstone of "click chemistry" for the reliable construction of 1,2,3-triazoles. Compounds containing the 1,3-dioxolane structure are found in various bioactive molecules and natural products . For instance, spirooxindoles incorporating a 1,3-dioxolane fragment have shown notable biological activities, including cytotoxic effects against certain cancer cell lines . Furthermore, 1,3-dioxolane rings are key components in active agrochemicals, such as the fungicide difenoconazole . As a liquid, this compound offers practical handling benefits for synthetic applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

71948-69-1

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-but-3-ynyl-1,3-dioxolane

InChI

InChI=1S/C7H10O2/c1-2-3-4-7-8-5-6-9-7/h1,7H,3-6H2

InChI Key

LGKAIVGCHXBWHW-UHFFFAOYSA-N

SMILES

C#CCCC1OCCO1

Canonical SMILES

C#CCCC1OCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE typically involves the reaction of but-3-yn-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(BUT-3-YN-1-YL)-1,3-DIOXOLANE involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming new carbon-carbon and carbon-heteroatom bonds. The pathways involved often include the formation of reactive intermediates, such as carbocations or carbanions, which then undergo further transformations .

Comparison with Similar Compounds

Key Observations :

  • Alkyne vs. Alkyl Groups : The terminal alkyne in 2-(but-3-yn-1-yl)-1,3-dioxolane enables reactivity absent in saturated analogs like 2-ethyl-2-methyl-1,3-dioxolane, which are primarily used as solvents or fragrance components .
  • Ester Functionalization : Ethyl-2-methyl-1,3-dioxolane-2-yl-acetate (Fructone) is employed in flavor/fragrance industries due to its fruity odor , whereas the alkyne derivative may prioritize synthetic versatility.

Physical Properties

Available data for analogs (e.g., 2-ethyl-2-methyl-1,3-dioxolane) suggest trends:

  • Boiling Points : Branched alkyl derivatives (e.g., 2-ethyl-2-methyl-) have higher boiling points than simpler analogs due to increased molecular weight and van der Waals interactions . The alkyne group may reduce boiling points slightly compared to saturated analogs due to linear geometry.
  • Solubility: Polar substituents (e.g., chlorobutyl ) enhance water solubility, while nonpolar groups (e.g., ethyl/methyl ) favor organic solvents. The alkyne’s moderate polarity may balance solubility in both aqueous and organic media.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.